2-Chloro-4-iodo-3-methoxypyridine
Overview
Description
2-Chloro-4-iodo-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5ClINO. It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and methoxy substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 3-methoxypyridine, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding amine
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Aldehydes, ketones, or carboxylic acids
Scientific Research Applications
2-Chloro-4-iodo-3-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-3-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-4-iodopyridine: Lacks the methoxy substituent, making it less reactive in certain reactions
Uniqueness
2-Chloro-4-iodo-3-methoxypyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The methoxy group further enhances its versatility in synthetic applications, making it a valuable compound in various chemical transformations .
Properties
IUPAC Name |
2-chloro-4-iodo-3-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNXWSMVNLXZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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